molecular formula C22H17F2N3O4S B2962986 methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 370843-97-3

methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B2962986
CAS No.: 370843-97-3
M. Wt: 457.45
InChI Key: KECHZCQOLHDEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes cyano, fluorophenyl, carbamoyl, and sulfanyl groups, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridine ring.

    Introduction of Functional Groups: The cyano, fluorophenyl, carbamoyl, and sulfanyl groups are introduced through various substitution reactions using specific reagents and catalysts.

    Final Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using specific reagents and catalysts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may have applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Methyl 5-cyano-4-(2-fluorophenyl)-6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with similar compounds such as:

    Methyl 2-cyano-3-(5-(4-fluorophenyl)-2-furyl)acrylate: This compound has a similar cyano and fluorophenyl group but differs in the presence of a furan ring instead of the tetrahydropyridine ring.

    Methyl 2-cyano-3-(4-fluorophenyl)acrylate: This compound also contains cyano and fluorophenyl groups but lacks the carbamoyl and sulfanyl groups present in the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O4S/c1-31-22(30)19-18(14-4-2-3-5-16(14)24)15(10-25)21(27-20(19)29)32-11-17(28)26-13-8-6-12(23)7-9-13/h2-9,18-19H,11H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECHZCQOLHDEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.